molecular formula C12H15BrOZn B14883721 2-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide

2-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide

Cat. No.: B14883721
M. Wt: 320.5 g/mol
InChI Key: PPGYMYICRAENCH-NAMRTZQUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the field of synthetic chemistry. The compound is characterized by its molecular formula C12H15BrOZn and a molecular weight of 320.5439 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide typically involves the reaction of a phenyl halide with a zinc reagent in the presence of a cis-2-pentenyloxy group. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then diluted to a 0.25 M concentration in THF for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions to facilitate the transfer of the organic group from zinc to another organic molecule.

    Anhydrous Conditions: Essential to prevent the decomposition of the organozinc compound.

    Mild Temperatures: Typically, reactions are carried out at room temperature to slightly elevated temperatures to maintain the stability of the compound.

Major Products

The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide involves the transfer of the organic group from zinc to another molecule. This process is facilitated by the formation of a transient organozinc intermediate, which then undergoes transmetalation with a palladium catalyst. The palladium catalyst mediates the coupling of the organic groups, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Lacks the cis-2-pentenyloxy group, making it less versatile in certain synthetic applications.

    Methylzinc Bromide: Used for similar purposes but with different reactivity due to the presence of a methyl group instead of a phenyl group.

    Ethylzinc Bromide: Another similar compound with different reactivity and applications.

Uniqueness

2-[(cis-2-pentenyloxy)methyl]phenylzinc bromide is unique due to the presence of the cis-2-pentenyloxy group, which imparts specific reactivity and selectivity in organic synthesis. This makes it particularly valuable for the synthesis of complex molecules where regioselectivity and stereoselectivity are crucial .

Properties

Molecular Formula

C12H15BrOZn

Molecular Weight

320.5 g/mol

IUPAC Name

bromozinc(1+);[(Z)-pent-2-enoxy]methylbenzene

InChI

InChI=1S/C12H15O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h3-8H,2,10-11H2,1H3;1H;/q-1;;+2/p-1/b7-3-;;

InChI Key

PPGYMYICRAENCH-NAMRTZQUSA-M

Isomeric SMILES

CC/C=C\COCC1=CC=CC=[C-]1.[Zn+]Br

Canonical SMILES

CCC=CCOCC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.